Diphenylpyraline Hydrochloride (CAS: 132-18-3) is a first-generation H1-receptor antagonist belonging to the diphenylpiperidine class. Structurally distinguished by the incorporation of its aminoalkyl side chain into a rigid piperidine ring, this compound offers a distinct pharmacological and physicochemical profile compared to flexible ethanolamine derivatives [1]. For industrial and scientific procurement, it is highly valued for its exceptional aqueous solubility, basic pKa (>8.5), and high lipophilicity (logP > 3.0), which facilitate excellent blood-brain barrier penetration and predictable cellular partitioning . These baseline properties make it a critical active pharmaceutical ingredient (API) for anti-allergic formulations, a dual-action neurochemical modulator, and a reliable reference standard in phenotypic screening and structure-activity relationship (SAR) assays.
Generic substitution of Diphenylpyraline Hydrochloride with other first-generation antihistamines, such as diphenhydramine or hydroxyzine, frequently fails in specialized research and formulation contexts due to profound differences in secondary receptor affinities and transporter interactions [1]. While most classical antihistamines share primary H1-antagonist activity, the rigid piperidine structure of diphenylpyraline confers an exceptionally high affinity for muscarinic acetylcholine receptors and unique inhibitory action at the dopamine transporter (DAT) . Substituting it with a generic ethanolamine or piperazine derivative in neuropharmacological models or assays requiring potent central anticholinergic and dopaminergic modulation will result in a complete loss of these secondary mechanistic effects, leading to assay failure or a lack of efficacy in targeted movement disorder models.
Diphenylpyraline Hydrochloride demonstrates a remarkably high binding affinity for muscarinic receptors compared to other antihistamine classes [1]. In radioligand binding assays utilizing bovine cerebral cortex, diphenylpyraline exhibited a Ki of 5.0–38 nM, whereas generic alternatives like hydroxyzine and mepyramine showed extremely weak affinity (Ki = 3,600–30,000 nM) [1].
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
| Target Compound Data | Ki = 5.0–38 nM |
| Comparator Or Baseline | Hydroxyzine / Mepyramine (Ki = 3,600–30,000 nM) |
| Quantified Difference | ~100 to 1000-fold higher muscarinic affinity |
| Conditions | Radioligand binding assays in cerebral cortex tissue |
Procurement of this specific compound is essential for neuropharmacological assays that require deliberate, potent anticholinergic activity alongside H1 antagonism.
Unlike standard H1 antagonists, Diphenylpyraline Hydrochloride acts as a potent inhibitor of the dopamine transporter (DAT), increasing synaptic dopamine concentrations . Compared to classical psychostimulants like cocaine, diphenylpyraline produces a longer-lasting inhibition of dopamine uptake without inducing significant rewarding effects in conditioned place preference tests .
| Evidence Dimension | DAT inhibition duration and reward liability |
| Target Compound Data | Long-lasting DAT inhibition with low reward liability |
| Comparator Or Baseline | Cocaine (short-acting DAT inhibition with high reward liability); Standard antihistamines (no DAT inhibition) |
| Quantified Difference | Distinct dual mechanism (H1 + DAT) lacking the abuse liability of traditional DAT inhibitors |
| Conditions | In vivo psychostimulant and conditioned place preference models |
This unique dual-action profile makes it an irreplaceable precursor and reference material for Parkinson's disease and movement disorder research.
The physicochemical properties of Diphenylpyraline Hydrochloride (pKa ≥ 8.5, logP ≥ 3.0) enable it to act as a functional inhibitor of Acid Sphingomyelinase (ASM) via lysosomal accumulation [1]. In structure-property-activity models, it successfully clusters with the top 58% of high-pKa/high-logP compounds that achieve the necessary intralysosomal concentrations for functional ASM inhibition, unlike lower pKa/logP analogs that fail to accumulate[1].
| Evidence Dimension | Functional ASM inhibition via lysosomal accumulation |
| Target Compound Data | Functional ASM inhibitor (pKa ≥ 8.5, logP ≥ 3.0) |
| Comparator Or Baseline | Low pKa/logP compounds (fail to inhibit ASM) |
| Quantified Difference | Achieves critical intralysosomal concentration threshold required for ASM inhibition |
| Conditions | Structure-Property-Activity Relation (SPAR) models for lysosomotropism |
Ensures reliable, reproducible performance as a positive control or reference standard in phenotypic screening and lysosomal storage assays.
As a hydrochloride salt, Diphenylpyraline exhibits excellent aqueous solubility, reaching up to 100 mg/mL (approx. 314.6 mM) in water . This is significantly superior to the free base forms of many lipophilic antihistamines, which require organic solvents like DMSO or ethanol for dissolution, complicating downstream biological assays and liquid formulation processes .
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 100 mg/mL in H2O |
| Comparator Or Baseline | Free base lipophilic antihistamines (practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility, eliminating the need for organic co-solvents |
| Conditions | Standard aqueous dissolution at room temperature |
Drastically simplifies liquid formulation workflows and prevents solvent-induced artifacts in high-throughput in vitro screening.
Due to its unique combination of potent muscarinic receptor affinity and dopamine transporter (DAT) inhibition, Diphenylpyraline Hydrochloride is the optimal choice for neurochemical screening and in vivo models of Parkinson's disease and movement disorders, where generic antihistamines lack the necessary secondary pharmacology.
Its validated high pKa and logP values ensure predictable lysosomal accumulation, making it a highly reliable reference standard for functional inhibition of Acid Sphingomyelinase (ASM) in cell painting and phenotypic screening workflows [1].
The rigid piperidine ring structure provides a valuable conformational contrast to flexible ethanolamine antihistamines like diphenhydramine. It is widely procured for structure-activity relationship (SAR) studies aiming to map H1 and muscarinic receptor binding pockets [2].
With an exceptional aqueous solubility of 100 mg/mL, the hydrochloride salt form is ideal for developing concentrated liquid formulations, oral solutions, and high-throughput screening libraries without the interference of organic co-solvents .
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